Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-
Description
This compound features a biphenyl core substituted with a trifluoromethyl (-CF₃) group at the 2' position and an acetyl (-COCH₃) group at the 4 position. The trifluoromethyl group is known to enhance hydrophobicity and metabolic stability, making such compounds valuable in pharmaceuticals and materials science.
Properties
CAS No. |
210535-70-9 |
|---|---|
Molecular Formula |
C15H11F3O |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
1-[4-[2-(trifluoromethyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O/c1-10(19)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15(16,17)18/h2-9H,1H3 |
InChI Key |
WLXJMCPOUQYUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]- exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of the target compound with its analogs:
*Estimated based on substituent contributions.
Key Observations:
- Trifluoromethyl vs. Fluorine : The CF₃ group increases molecular weight and hydrophobicity (LogP ~4.2) compared to fluorine (LogP 3.7 in CAS 345-55-1) . This enhances membrane permeability in drug design.
- Electron-Withdrawing Effects : The nitro group (CAS 5730-96-1) is more electron-withdrawing than CF₃, making it reactive in electrophilic substitutions but less stable metabolically .
Spectroscopic and Structural Insights
- NMR Spectroscopy : The CF₃ group in the target compound would show a distinct ¹⁹F NMR signal at ~-60 ppm, differing from fluorine (e.g., -118 ppm for 2'-F in CAS 345-55-1) .
- X-ray Crystallography : Biphenyl derivatives like TBDFBP and DFBPE exhibit planar biphenyl cores with dihedral angles <30°, suggesting similar planarity for the trifluoromethyl analog .
Stability and Reactivity
- Metabolic Stability: CF₃ groups resist oxidative metabolism better than F or NO₂, making the target compound more suitable for pharmaceuticals .
- Thermal Stability : The electron-withdrawing CF₃ group may stabilize the acetyl moiety against decomposition, as seen in related trifluoromethyl aromatics .
Biological Activity
Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]- (CAS No. 142557-76-4), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, synthesis, biological effects, and potential therapeutic applications based on current research findings.
Molecular Characteristics
- Molecular Formula : C15H11F3O
- Molecular Weight : 264.24 g/mol
- Structural Features : The compound contains a trifluoromethyl group attached to a biphenyl moiety, which is known to influence its biological properties.
Synthesis
The synthesis of Ethanone derivatives often involves the introduction of the trifluoromethyl group into biphenyl structures through various chemical reactions. The methods typically include:
- Friedel-Crafts acylation
- Nucleophilic substitution reactions
These methods allow for modification of the biphenyl structure to enhance biological activity.
Anticancer Activity
Research has indicated that Ethanone derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to Ethanone, particularly those with trifluoromethyl substitutions, have demonstrated significant activity against:
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
A comparative analysis of IC50 values reveals that certain derivatives possess IC50 values below 100 μM, indicating potent cytotoxicity. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethanone Derivative A | HCT-116 | 36 |
| Ethanone Derivative B | HeLa | 34 |
| Ethanone Derivative C | MCF-7 | 47 |
These findings suggest that the trifluoromethyl group enhances the anticancer properties by promoting apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and caspase activation .
The mechanism underlying the anticancer effects of Ethanone derivatives involves:
- Induction of apoptosis via mitochondrial pathways
- Inhibition of cell proliferation
- Modulation of signaling pathways related to cell survival and death
For instance, studies have highlighted that certain derivatives increase apoptotic markers in treated cells, leading to morphological changes consistent with programmed cell death .
Study on Trifluoromethylated Compounds
A study evaluating various trifluoromethylated compounds found that those similar to Ethanone exhibited enhanced metabolic stability and cytotoxicity compared to their non-trifluoromethylated counterparts. The presence of the trifluoromethyl group was crucial for maintaining activity against resistant cancer cell lines .
In Vivo Studies
In vivo studies involving animal models have shown promising results where Ethanone derivatives were administered to assess their anticancer effects. The results indicated a reduction in tumor size and improved survival rates in treated groups compared to control groups .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon undergoes nucleophilic attack, facilitated by the electron-withdrawing trifluoromethyl group.
Example :
Reaction with N-trifluoromethylthiodibenzenesulfonimide (3 ) and KF in acetonitrile produces 4j (1-([1,1′-biphenyl]-4-yl)-2,3,3,3-tetrafluoro-2-((trifluoromethyl)thio)propan-1-one) in 86% yield .
Reduction Reactions
The ketone group can be reduced to secondary alcohols under controlled conditions.
| Reducing Agent | Solvent | Product | Notes | Source |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 1-(4’-Trifluoromethyl-biphenyl-4-yl)-ethanol | Requires anhydrous conditions |
Mechanistic Insight :
The trifluoromethyl group enhances electrophilicity, accelerating hydride transfer.
Oxidation Reactions
Controlled oxidation transforms the ethanone moiety into carboxylic acids.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Aqueous acidic medium | 4’-Trifluoromethyl-biphenyl-4-carboxylic acid | ~60% |
Challenge :
Over-oxidation risks require precise stoichiometric control.
Cross-Coupling Reactions
The biphenyl system participates in Suzuki-Miyaura couplings for functionalization.
| Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Arylboronic Acids | Pd(PPh₃)₄, K₂CO₃ | Functionalized biphenyl derivatives | 70–85% |
Example :
Coupling with 4-methoxyphenylboronic acid under palladium catalysis yields methoxy-substituted analogs .
Halogenation and Functional Group Interconversion
The trifluoromethyl group directs electrophilic substitution.
| Reaction | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃ | 3-Bromo-1-(2’-trifluoromethylbiphenyl)ethanone | Para > meta |
Key Observation :
Electron-deficient aromatic rings favor para-substitution due to trifluoromethyl’s -I effect .
Enolate Formation and Subsequent Reactions
Deprotonation generates enolates for further functionalization.
| Base | Electrophile | Product | Application | Source |
|---|---|---|---|---|
| LDA | Alkyl Halides | α-Alkylated derivatives | Drug intermediate synthesis |
Case Study :
Enolate alkylation with methyl iodide produces α-methylated analogs, explored in drug discovery.
Photochemical Reactions
UV irradiation induces unique transformations.
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| UV light (254 nm) | Biphenyl radical intermediates | C–C bond cleavage |
Limitation :
Low regioselectivity complicates isolation of pure products .
Preparation Methods
Grignard Reagent-Mediated Acylation with Ketene
The Grignard reaction remains a cornerstone for introducing acetyl groups into aromatic systems. Adapted from the synthesis of 3-trifluoromethyl acetophenone oxime, this method begins with the formation of a Grignard reagent from 2'-bromo-(trifluoromethyl)biphenyl. In a representative procedure, magnesium turnings react with an isomeric mixture of 2'-bromo-(trifluoromethyl)biphenyl in tetrahydrofuran (THF) under nitrogen, catalyzed by iodine to accelerate initiation. The resultant Grignard complex is then treated with ketene in an aromatic hydrocarbon solvent (e.g., toluene) at subzero temperatures (–10°C to 0°C) in the presence of an iron(III) acetylacetonate–acetic acid complex. This ligand–acid system enhances regioselectivity, favoring the meta-acetylated product.
Key Parameters
- Solvent System : THF for Grignard formation; toluene for ketene reaction.
- Catalyst : Fe(AcAc)₃ (0.5–1 mol%) with acetic acid (2 eq).
- Temperature : –10°C to 0°C to minimize side reactions.
- Yield : 75–85% after crystallization with cyclopentane.
Purification via cyclic saturated hydrocarbons (e.g., cyclohexane) isolates the target compound with >99% purity, as confirmed by gas-liquid chromatography (GLC). This method’s scalability is limited by the cryogenic conditions required for ketene stability.
Acetic Anhydride Acylation of Grignard Reagents
A modified approach derived from WO2002050009A1 employs acetic anhydride as the acylating agent. The Grignard reagent, prepared from 2'-bromo-(trifluoromethyl)biphenyl and ethyl magnesium bromide in THF, is added dropwise to a cooled (–15°C) solution of acetic anhydride in tert-butyl methyl ether. Maintaining temperatures below –10°C prevents premature hydrolysis and ensures high electrophilic reactivity. Quenching with cold water and basification (pH >10) using sodium hydroxide liberates the crude product, which is extracted into tert-butyl methyl ether and washed with sodium bicarbonate.
Optimization Insights
- Stoichiometry : 1:1 molar ratio of Grignard reagent to acetic anhydride.
- Workup : Slow addition of base minimizes emulsion formation.
- Yield : 70–78% after solvent distillation.
This method avoids transition metal catalysts but requires meticulous temperature control. Impurities from ortho-acylated byproducts necessitate additional recrystallization steps.
Suzuki-Miyaura Cross-Coupling with Prefunctionalized Boronic Acids
The biphenyl backbone can be constructed via Suzuki coupling between 4-acetylphenylboronic acid and 2-bromo-(trifluoromethyl)benzene. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the coupling in a mixed solvent system (toluene:ethanol, 3:1) with aqueous sodium carbonate as the base. Microwave-assisted heating (100°C, 1 h) accelerates the reaction, achieving 82% yield in model studies. However, the acetyl group’s electron-withdrawing nature reduces boronic acid reactivity, necessitating excess boronic acid (1.5 eq) and prolonged reaction times.
Comparative Data
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 100 | 1 | 82 |
| Pd(OAc)₂/XPhos | 80 | 3 | 76 |
Post-coupling purification via silica gel chromatography removes residual palladium, though this adds cost and complexity.
Friedel-Crafts Acylation of Biphenyl Derivatives
Friedel-Crafts acylation faces challenges due to the trifluoromethyl group’s strong electron-withdrawing effect, which deactivates the aromatic ring. However, directing groups such as methoxy can transiently enhance reactivity. In a multistep sequence, 2'-(trifluoromethyl)biphenyl-4-methoxybenzene is treated with acetyl chloride and aluminum trichloride in dichloromethane at 0°C. Subsequent demethylation with boron tribromide restores the acetylated product.
Limitations
- Regioselectivity : Para-acylation dominates (>90%) due to methoxy directing.
- Yield : 65–70% over two steps.
- Byproducts : Overacylation and ring chlorination occur at higher temperatures.
This route’s reliance on protective groups and harsh acids limits its industrial adoption.
Transition Metal-Catalyzed C–H Activation
Emerging methodologies exploit palladium-catalyzed C–H bond activation to directly introduce acetyl groups. Using Pd(OAc)₂ with 8-aminoquinoline as a directing group, 2'-(trifluoromethyl)biphenyl undergoes acetoxylation at the 4-position. Subsequent hydrolysis converts the acetoxy group to ethanone.
Advancements
- Directing Group : 8-Aminoquinoline ensures precise C–H functionalization.
- Oxidant : Silver acetate (2 eq) facilitates catalytic turnover.
- Yield : 68% with 95% regioselectivity.
While promising, this method’s reliance on stoichiometric oxidants and specialized ligands hampers cost-effectiveness.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Distinct signals for the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR; no splitting in ¹H NMR due to CF₃ symmetry) and acetyl group (δ 2.6–3.0 ppm for CH₃ in ¹H NMR; δ 200–210 ppm for carbonyl in ¹³C NMR) .
- 19F NMR : Single peak near δ -60 ppm confirms CF₃ substitution .
- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
- HRMS : Molecular ion [M+H]⁺ at m/z 294.08 (C₁₅H₁₁F₃O⁺) .
What computational strategies predict the electronic and steric effects of the trifluoromethyl group on reactivity?
Advanced Research Question
- DFT Calculations : Reveal the electron-withdrawing nature of CF₃, lowering the HOMO energy (-6.2 eV) and directing electrophilic substitution to the para position of the acetyl group .
- Molecular Electrostatic Potential (MEP) : Highlights electron-deficient regions near CF₃, favoring nucleophilic attack on the acetyl carbon .
- Docking Studies : Used to model interactions with biological targets (e.g., enzymes), showing CF₃ enhances binding via hydrophobic contacts .
How does crystallographic analysis validate the molecular conformation and packing?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Confirms dihedral angles between biphenyl rings (5–15°), with CF₃ inducing torsional strain. Hydrogen bonding between acetyl oxygen and adjacent aromatic protons stabilizes the lattice .
- SHELX Refinement : Preferred for resolving disorder in CF₃ groups due to high-resolution data (R-factor < 0.05) .
What mechanistic insights explain regioselectivity in derivatization reactions (e.g., halogenation, cross-coupling)?
Advanced Research Question
- Electrophilic Aromatic Substitution : CF₃ directs incoming electrophiles to the 4-position of the acetyl-bearing ring due to meta-directing effects. Steric hindrance from CF₃ limits ortho substitution .
- Buchwald-Hartwig Amination : Pd-catalyzed coupling favors the less hindered para position relative to CF₃, with yields >70% using XPhos ligands .
How do structural modifications (e.g., replacing CF₃ with F or CH₃) alter biological activity?
Advanced Research Question
- CF₃ vs. F : CF₃ enhances lipophilicity (logP +0.5) and metabolic stability, improving pharmacokinetics in kinase inhibition assays (IC₅₀ reduced by 3-fold vs. fluoro analogs) .
- Acetyl Group Replacement : Switching to ester or amide groups decreases cytotoxicity (e.g., IC₅₀ from 1.2 μM to >10 μM in cancer cell lines) .
What challenges arise in scaling up synthesis for preclinical studies?
Advanced Research Question
- Purification : Silica gel chromatography is inefficient for large batches; alternatives include continuous flow crystallization (80% recovery) .
- Byproduct Formation : Over-acylation in Friedel-Crafts steps requires strict stoichiometric control (1:1 acyl chloride:substrate ratio) .
How do solvent polarity and temperature influence photophysical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
